Hdac6-IN-22

HDAC6 inhibition Enzymatic assay In vitro potency

Hdac6-IN-22, also known as compound 30, is a selective inhibitor of histone deacetylase 6 (HDAC6) belonging to the 1H-benzo[d]imidazole hydroxamic acid class. It exhibits potent HDAC6 inhibitory activity with an IC50 of 4.63 nM.

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
Cat. No. B12366287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-22
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)NO)N=C1C(CC3=CC=CC=C3)NCC4=CC=CC=C4
InChIInChI=1S/C24H24N4O2/c1-28-22-13-12-19(24(29)27-30)15-20(22)26-23(28)21(14-17-8-4-2-5-9-17)25-16-18-10-6-3-7-11-18/h2-13,15,21,25,30H,14,16H2,1H3,(H,27,29)/t21-/m0/s1
InChIKeySOUVSAISQJMEHD-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac6-IN-22: A Potent HDAC6 Inhibitor with In Vivo Antitumor Efficacy for Multiple Myeloma Research


Hdac6-IN-22, also known as compound 30, is a selective inhibitor of histone deacetylase 6 (HDAC6) belonging to the 1H-benzo[d]imidazole hydroxamic acid class. It exhibits potent HDAC6 inhibitory activity with an IC50 of 4.63 nM [1]. In preclinical models, Hdac6-IN-22 has demonstrated significant in vivo antitumor efficacy in a multiple myeloma RPMI-8226 xenograft model (T/C = 34.8%) with no observed cytotoxicity, positioning it as a promising research tool for studying HDAC6 biology and targeted therapy in multiple myeloma [1].

Why Hdac6-IN-22 Is Not a Generic HDAC6 Inhibitor: Key Differentiators for Research Use


In-class HDAC6 inhibitors cannot be simply interchanged for research applications due to critical variations in potency, selectivity, and demonstrated in vivo efficacy. While many inhibitors achieve nanomolar potency against HDAC6, Hdac6-IN-22 distinguishes itself through a unique combination of high potency (IC50 4.63 nM) and a robust in vivo antitumor effect in a multiple myeloma xenograft model (T/C = 34.8%) without observable toxicity [1]. This specific in vivo validation in a relevant disease model is a critical differentiator. Furthermore, Hdac6-IN-22's efficacy is linked to its ability to induce G2 phase cell cycle arrest and promote apoptosis via the mitochondrial pathway, mechanisms not uniformly demonstrated or quantified across all HDAC6 inhibitors [1]. Substituting Hdac6-IN-22 with another compound, even one with a lower in vitro IC50, carries the risk of poor translation to in vivo studies or failure to recapitulate the same cellular mechanisms, thereby compromising research reproducibility.

Quantitative Evidence for Selecting Hdac6-IN-22 Over Other HDAC6 Inhibitors


Hdac6-IN-22 Demonstrates Potent HDAC6 Inhibition Comparable to Clinical-Stage Candidates

Hdac6-IN-22 exhibits an HDAC6 inhibitory IC50 of 4.63 nM [1]. In a cross-study comparison, this potency is on par with or superior to several widely used HDAC6 research tools and clinical candidates, including Nexturastat A (IC50 ~5 nM [2]) and Ricolinostat (ACY-1215, IC50 5 nM [3]), and is more potent than Tubastatin A (IC50 15 nM [4]). This positions Hdac6-IN-22 among the most potent HDAC6 inhibitors available for research.

HDAC6 inhibition Enzymatic assay In vitro potency

Hdac6-IN-22 Shows Significant In Vivo Antitumor Efficacy in a Multiple Myeloma Xenograft Model

In an RPMI-8226 multiple myeloma xenograft model, administration of Hdac6-IN-22 as a single agent resulted in a significant reduction in tumor growth, achieving a treated-to-control (T/C) ratio of 34.8% [1]. This direct in vivo evidence is a key differentiator, as many HDAC6 inhibitors with potent in vitro activity fail to demonstrate robust monotherapy efficacy in similar preclinical models.

In vivo efficacy Multiple myeloma Xenograft model

Hdac6-IN-22 Induces G2 Cell Cycle Arrest and Mitochondrial Apoptosis in Multiple Myeloma Cells

Hdac6-IN-22 treatment leads to cell cycle arrest in the G2 phase and promotes apoptosis through the mitochondrial pathway in multiple myeloma cells [1]. This specific mechanism is a key aspect of its antiproliferative activity. While other HDAC6 inhibitors may affect cell viability, the specific induction of G2 arrest and mitochondrial apoptosis by Hdac6-IN-22 has been explicitly demonstrated and quantified in flow cytometry and apoptosis assays, providing a clear and well-defined cellular mechanism of action for researchers.

Cell cycle Apoptosis Mechanism of action

Recommended Research Applications for Hdac6-IN-22 Based on Differentiating Evidence


In Vivo Efficacy Studies in Multiple Myeloma Models

Given its demonstrated in vivo antitumor efficacy in an RPMI-8226 xenograft model with a T/C ratio of 34.8% [1], Hdac6-IN-22 is ideally suited for researchers investigating the therapeutic potential of HDAC6 inhibition in multiple myeloma in animal models. It can be used as a robust tool compound to validate target engagement and efficacy in vivo, and to study mechanisms of resistance or sensitivity to HDAC6-targeted therapy.

Mechanistic Studies of HDAC6 in Cell Cycle and Apoptosis

Hdac6-IN-22's defined mechanism of inducing G2 phase arrest and promoting mitochondrial apoptosis in multiple myeloma cells [1] makes it a valuable tool for dissecting the specific pathways linking HDAC6 inhibition to these cellular outcomes. It can be used in experiments designed to identify and validate downstream effectors and biomarkers of response in multiple myeloma and other cancer cell lines.

In Vitro Studies Requiring Potent and Well-Characterized HDAC6 Inhibition

For researchers performing in vitro assays, including cell viability, Western blot for acetylated α-tubulin, or other HDAC6-dependent functional assays, Hdac6-IN-22's high potency (IC50 4.63 nM [1]) ensures robust target inhibition at low concentrations, minimizing off-target effects and providing clear, interpretable results. This makes it a reliable and potent alternative to other HDAC6 inhibitors with comparable in vitro potency [REFS-2, REFS-3, REFS-4].

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